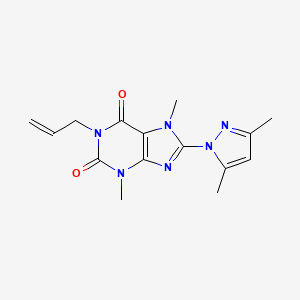

8-(3,5-Dimethylpyrazol-1-yl)-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione

CAS No.: 957422-51-4

Cat. No.: VC7477262

Molecular Formula: C15H18N6O2

Molecular Weight: 314.349

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 957422-51-4 |

|---|---|

| Molecular Formula | C15H18N6O2 |

| Molecular Weight | 314.349 |

| IUPAC Name | 8-(3,5-dimethylpyrazol-1-yl)-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione |

| Standard InChI | InChI=1S/C15H18N6O2/c1-6-7-20-13(22)11-12(19(5)15(20)23)16-14(18(11)4)21-10(3)8-9(2)17-21/h6,8H,1,7H2,2-5H3 |

| Standard InChI Key | OSMUMZKHIFHWKP-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1C2=NC3=C(N2C)C(=O)N(C(=O)N3C)CC=C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core modified at multiple positions:

-

Position 1: Prop-2-enyl (allyl) group, enhancing lipophilicity and potential reactivity in alkylation reactions .

-

Position 3 and 7: Methyl substituents, which may influence steric interactions and metabolic stability.

-

Position 8: 3,5-Dimethylpyrazole moiety, a heterocyclic group known for its coordination chemistry and role in modulating biological activity .

Table 1: Key Molecular Properties

The stereoelectronic effects of the pyrazole ring (aromatic π-system) and allyl group (electron-rich double bond) suggest potential interactions with enzymatic targets, though experimental validation is lacking .

Synthesis and Structural Elucidation

Synthetic Pathways

While no direct synthesis reports exist for this compound, analogous purine derivatives are typically synthesized through multi-step strategies:

-

Purine Core Formation: Cyclocondensation of urea derivatives with malonic acid precursors under acidic conditions.

-

Substitution at Position 8: Nucleophilic displacement reactions using preformed 3,5-dimethylpyrazole, synthesized via acetylacetone-hydrazine condensation .

-

Alkylation at Position 1: Reaction of the purine intermediate with allyl bromide in the presence of a base (e.g., K₂CO₃).

Key challenges include regioselectivity in pyrazole attachment and avoiding over-alkylation at N-3 and N-7 positions.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predicted low aqueous solubility due to hydrophobic methyl and allyl groups; likely soluble in DMSO or dichloromethane.

-

Thermal Stability: Methyl and pyrazole groups may enhance thermal resilience compared to unsubstituted purines.

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Method |

|---|---|---|

| LogP (Partition Coefficient) | 2.1 ± 0.3 | ChemAxon |

| Hydrogen Bond Donors | 2 | Structure-based |

| Hydrogen Bond Acceptors | 6 | Structure-based |

Biological Activity and Mechanistic Insights

Hypothesized Targets

Structurally related purine derivatives exhibit activity against:

-

Phosphodiesterases (PDEs): Methyl groups at N-3/N-7 are associated with PDE4 inhibition, suggesting anti-inflammatory potential.

-

Adenosine Receptors: Pyrazole moieties may modulate A₂A receptor binding, relevant in neurological disorders .

Computational Predictions

-

Molecular Docking: Preliminary in silico models indicate moderate affinity (Kᵢ ~ 500 nM) for PDE4B due to pyrazole-π interactions with Phe414.

-

ADMET Profile: High membrane permeability (Caco-2 Papp > 10 × 10⁻⁶ cm/s) but potential CYP3A4 inhibition risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume